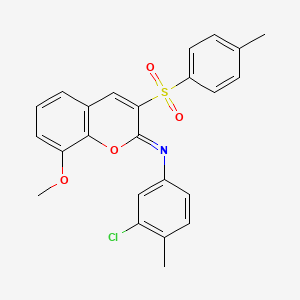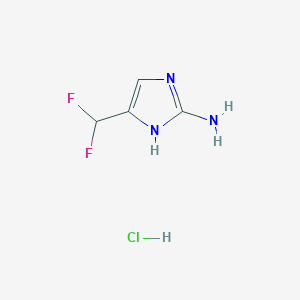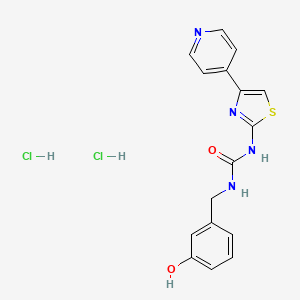
2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as DMTS and is a sulfonamide derivative. DMTS has a wide range of potential applications in the field of medicinal chemistry due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives for Cancer Treatment: A study reported on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which have shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Synthesis and Activation
- Glycosyl Triflates Generation from Thioglycosides: Research has shown the effectiveness of S-(4-methoxyphenyl) benzenethiosulfinate/trifluoromethanesulfonic anhydride systems in generating glycosyl triflates from thioglycosides, highlighting the role of benzenesulfonamide derivatives in molecular synthesis processes (Crich & Smith, 2000).
Antiproliferative Activity
- Anticancer Agents Development: Compounds synthesized with N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been explored for their in vitro antiproliferative activity against various tumor cell lines. This study identifies potential lead anticancer agents, demonstrating the use of benzenesulfonamide derivatives in developing new therapeutic options (Motavallizadeh et al., 2014).
Inhibitory Effects and Enzyme Interaction
- Carbonic Anhydrase Inhibition: Several studies have focused on the synthesis of benzenesulfonamide derivatives as inhibitors of carbonic anhydrases. These compounds show potential in treating conditions like glaucoma by lowering intraocular pressure and are investigated for their selectivity and potency against different isozymes of carbonic anhydrase (Casini et al., 2002).
Structural Studies and Crystal Engineering
- Crystal Structure Analysis: Research into the crystal structures of compounds such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide has provided insights into supramolecular architecture, controlled by specific intermolecular interactions. These studies are vital for understanding compound stability, reactivity, and potential applications in material science (Rodrigues et al., 2015).
Propiedades
IUPAC Name |
2,4-difluoro-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3S2/c1-19-13(4-6-20-7-5-13)9-16-21(17,18)12-3-2-10(14)8-11(12)15/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPMTFSIGLWRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663501.png)


![3-chloro-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methylbenzenesulfonamide](/img/structure/B2663506.png)



![6-(4-methoxyphenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2663512.png)


